molecular formula C15H10BrNO3S B184105 Quinolin-8-yl 4-bromobenzenesulfonate CAS No. 61430-85-1

Quinolin-8-yl 4-bromobenzenesulfonate

Cat. No. B184105
CAS RN: 61430-85-1
M. Wt: 364.2 g/mol
InChI Key: LKLXCZIXEJPSRO-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-bromobenzenesulfonate is a chemical compound . It is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, and more .


Synthesis Analysis

The synthesis of quinoline derivatives like Quinolin-8-yl 4-bromobenzenesulfonate often involves an O-acylation reaction. For instance, a time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate was reported, which involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 min in the Monowave 50 reactor .


Molecular Structure Analysis

The structure of quinoline derivatives is characterized by various interactions. For example, X-ray diffraction analyses of quinolin-8-yl 4-chlorobenzoate showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

  • Catalytic Reactions

    Zhang, Wang, and Wang (2013) described a method for the direct arylvinylation of (quinolin-8-yl)methanone, highlighting the role of Quinolin-8-yl compounds in catalytic reactions. They achieved high yields of 3-aryl-1-(quinolin-8-yl)prop-2-en-1-one products through a catalytic reaction involving (quinolin-8-yl)methanone, suggesting potential applications in chemical synthesis (Zhang, Wang, & Wang, 2013).

  • Chiral Quaternary Ammonium Salts

    Skórska-Stania et al. (2012) studied N-(2-Bromobenzyl)cinchoninium bromide, a chiral quaternary ammonium salt involving a quinoline derivative. This compound, with quinoline and bromobenzyl substituents, was analyzed for its crystal structure and potential applications in stereoselective synthesis (Skórska-Stania et al., 2012).

  • Antimicrobial Agents

    Holla et al. (2006) investigated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, involving quinoline derivatives. This suggests applications of Quinolin-8-yl compounds in the development of new drugs with antimicrobial properties (Holla et al., 2006).

  • Anticancer Activity

    Luo et al. (2021) synthesized Ag(I)-N-heterocyclic carbene (NHC) complexes containing quinolin-8-yl groups and evaluated their anticancer activity. This research opens avenues for using Quinolin-8-yl compounds in cancer therapy (Luo et al., 2021).

  • Tubulin Polymerization Inhibitors

    Srikanth et al. (2016) developed 2‐anilino‐3‐aroylquinolines as potent inhibitors of tubulin polymerization, which can be used in cancer treatment. These compounds showed remarkable antiproliferative activity against various cancer cell lines (Srikanth et al., 2016).

  • Antimicrobial Activity of Quinoline Derivatives

    Özyanik et al. (2012) explored the antimicrobial activity of quinoline derivatives, indicating the potential use of Quinolin-8-yl compounds in developing new antimicrobial treatments (Özyanik et al., 2012).

  • Optical-to-THz Conversion

    Lee et al. (2018) reported on quinolinium crystals with aromatic anions, including bromo substituents, for optical-to-THz conversion. This highlights applications in nonlinear optics and photonics (Lee et al., 2018).

  • Copper Complex Interaction with DNA

    Macías et al. (2002) studied a copper complex with N-quinolin-8-yl-p-toluenesulfonamide, focusing on its interaction with DNA and hydrogen peroxide, which could have implications in biochemistry and pharmacology (Macías et al., 2002).

properties

IUPAC Name

quinolin-8-yl 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLXCZIXEJPSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428527
Record name quinolin-8-yl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 4-bromobenzenesulfonate

CAS RN

61430-85-1
Record name quinolin-8-yl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JZ Chigan, Z Hu, L Liu, YS Xu, HH Ding, KW Yang - Bioorganic Chemistry, 2022 - Elsevier
The “superbug” infection caused by metallo-β-lactamases (MβLs) has grown into anemergent health threat, and development of effective MβL inhibitors to restore existing antibiotic …
Number of citations: 3 www.sciencedirect.com
PY Chung - 2020 - theses.lib.polyu.edu.hk
Quinoline is a promising scaffold with invaluable medicinal benefits that can be used in the development of anticancer drugs and fluorescent chemosensors. 8-hydroxyquinoline (8HQ) …
Number of citations: 2 theses.lib.polyu.edu.hk

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